molecular formula C15H16BrNO4 B13023586 Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate

Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate

Cat. No.: B13023586
M. Wt: 354.20 g/mol
InChI Key: LLBGGTDJNGEUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a brominated butanoate ester

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

propan-2-yl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C15H16BrNO4/c1-9(2)21-15(20)12(16)7-8-17-13(18)10-5-3-4-6-11(10)14(17)19/h3-6,9,12H,7-8H2,1-2H3

InChI Key

LLBGGTDJNGEUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism by which Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate exerts its effects involves interactions with molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various biological molecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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